molecular formula C15H20O3 B1253678 8-Epiinuviscolide

8-Epiinuviscolide

Cat. No.: B1253678
M. Wt: 248.32 g/mol
InChI Key: GTYUWNQOOLJZBM-FTQJZPFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Epiinuviscolide is a sesquiterpene lactone, a class of natural compounds characterized by a 15-carbon skeleton and a lactone ring. The "epi" prefix indicates stereochemical variation at the 8th position compared to its parent compound, inuviscolide . Sesquiterpene lactones are widely studied for their bioactivity, including anti-inflammatory, antimicrobial, and cytotoxic properties.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,5aS,8R,8aR,9aR)-8-hydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one

InChI

InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h10-13,17H,1-2,4-7H2,3H3/t10-,11-,12-,13-,15-/m1/s1

InChI Key

GTYUWNQOOLJZBM-FTQJZPFOSA-N

Isomeric SMILES

C[C@]1(CC[C@H]2[C@H]1C[C@H]3[C@@H](CC2=C)OC(=O)C3=C)O

Canonical SMILES

CC1(CCC2C1CC3C(CC2=C)OC(=O)C3=C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 8-epiinuviscolide with analogous sesquiterpene lactones and related compounds based on structural and functional attributes inferred from available evidence:

Compound Core Structure Key Functional Groups Reported Bioactivity Source/References
This compound Sesquiterpene lactone Lactone ring, epimer at C8 Not explicitly stated (inferred anti-inflammatory potential) Plant-derived metabolites
8-Epihelenalin Sesquiterpene lactone α-Methylene-γ-lactone, epimer at C8 Anti-inflammatory, cytotoxic (e.g., inhibits NF-κB) Arnica spp.
8'-Epi-cleomiscosin A Coumarinolignan Coumarin-lignan hybrid, epimer at C8' Antioxidant, antimicrobial Cleome spp.
Inuviscolide Sesquiterpene lactone Lactone ring, original C8 configuration Cytotoxic (e.g., tumor cell line inhibition) Inula viscosa

Key Observations:

  • Bioactivity Trends : Compounds like 8-epihelenalin demonstrate that epimerization can enhance or modulate bioactivity (e.g., increased cytotoxicity via α-methylene-γ-lactone reactivity) .

Research Findings and Limitations

Pharmacological Data Gaps

No direct pharmacological studies on this compound were identified in the provided evidence. However, sesquiterpene lactones generally exhibit dose-dependent cytotoxicity and anti-inflammatory effects. For example, 8-epihelenalin’s mechanism involves alkylating thiol groups in proteins, a trait shared by many α-methylene-γ-lactones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Epiinuviscolide
Reactant of Route 2
8-Epiinuviscolide

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